Uralenol

Descripción general

Descripción

Uralenol es un compuesto natural de flavonoides extraído de la raíz de regaliz, específicamente de especies como Glycyrrhiza uralensis, Glycyrrhiza inflata y Glycyrrhiza glabra . Es conocido por sus potentes propiedades antioxidantes y su capacidad para eliminar radicales libres . This compound se ha estudiado por sus posibles aplicaciones terapéuticas, incluida su función como inhibidor de la proteína tirosina fosfatasa 1B, lo cual es significativo en la regulación de la señalización de la insulina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Uralenol se puede sintetizar a través de varias reacciones químicas que implican la modificación de sus compuestos precursores. Un método común implica el uso de la teoría del funcional de densidad para predecir la reactividad de this compound y sus derivados . La preparación de this compound a menudo implica la extracción de la raíz de regaliz seguida de procesos de purificación para aislar el compuesto .

Métodos de producción industrial

La producción industrial de this compound típicamente implica la extracción a gran escala de la raíz de regaliz utilizando solventes como etanol o metanol. El extracto se somete luego a técnicas cromatográficas para purificar el this compound. El proceso también puede incluir el uso de técnicas avanzadas como la cromatografía líquida de alta resolución para asegurar la pureza y calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Uralenol experimenta diversas reacciones químicas, que incluyen:

Reducción: La reducción de this compound puede conducir a la formación de diferentes derivados hidroxilados.

Sustitución: This compound puede experimentar reacciones de sustitución, particularmente involucrando sus grupos hidroxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, incluidos haluros y aminas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y radicales semiquinona, que contribuyen a las propiedades antioxidantes del compuesto .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Uralenol is primarily derived from Glycyrrhiza uralensis, a plant known for its medicinal properties. It has been identified as an active component with various biological activities, including anti-inflammatory and antioxidant effects .

Pharmacological Applications

2.1 Antitumor Activity

This compound has shown promise in antitumor research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of flavonoids, including this compound, exhibited significant cytotoxic effects against human colon cancer cells with IC values indicating potent activity .

2.2 Anti-inflammatory Effects

Research has highlighted this compound's role in reducing inflammatory markers in chronic prostatitis models. The compound was part of a network pharmacology study that identified its efficacy in inhibiting the expression of inflammatory factors such as prostaglandin E2 (PGE2) .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

- Case Study 1 : A study on the structural modifications of flavonoids showed that this compound derivatives had enhanced antitumor activity compared to their parent compounds, indicating the importance of structural optimization in drug design .

- Case Study 2 : In a pharmacokinetic analysis involving chronic nonbacterial prostatitis, this compound was identified as one of the key active components that significantly reduced inflammation in rat models .

Mecanismo De Acción

Uralenol ejerce sus efectos principalmente a través de su actividad antioxidante. El compuesto elimina radicales libres donando átomos de hidrógeno de sus grupos hidroxilo, formando radicales semiquinona más estables . Este mecanismo ayuda a reducir el estrés oxidativo y prevenir el daño celular. This compound también inhibe la proteína tirosina fosfatasa 1B, que juega un papel en la desfosforilación del receptor de insulina, mejorando así la señalización de la insulina .

Comparación Con Compuestos Similares

Uralenol a menudo se compara con otros flavonoides extraídos de la raíz de regaliz, como la neothis compound, la isoliquiritigenina y la liquiritigenina .

Neothis compound: Similar a this compound, neothis compound es un potente antioxidante, pero se ha encontrado que es un mejor captador de radicales hidroxilo e hidroperoxilo.

Isoliquiritigenina: Este compuesto captura radicales libres a través de mecanismos tanto de transferencia de átomos de hidrógeno como de formación de radicales de aductos.

Liquiritigenina: Principalmente captura radicales libres a través del mecanismo de transferencia de átomos de hidrógeno.

La singularidad de this compound radica en sus sitios de reactividad específicos y su doble función como antioxidante e inhibidor de la proteína tirosina fosfatasa 1B .

Actividad Biológica

Uralenol, a compound belonging to the class of terpenoids, is gaining attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in medicine. The findings are supported by case studies and relevant research data.

Antioxidant Activity

This compound has been studied for its ability to scavenge free radicals, which is critical for preventing oxidative stress-related diseases. A theoretical study tracked ten reaction pathways of this compound and Neothis compound in both gas and water phases, demonstrating their capacity to neutralize reactive oxygen species (ROS) effectively .

Key Findings:

- This compound exhibited significant radical scavenging activity against both DPPH and ABTS radicals.

- The compound showed a dose-dependent relationship in its antioxidant capacity, with higher concentrations leading to increased scavenging effects.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its biological activity, particularly its lipophilicity, which enhances membrane permeability.

Case Study:

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). Results indicated that this compound significantly inhibited bacterial growth, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate Inhibition |

| Escherichia coli | 32 | Weak Inhibition |

The proposed mechanism through which this compound exerts its antimicrobial effects includes:

- Membrane Disruption : this compound interacts with bacterial membranes, leading to structural alterations that compromise cell integrity.

- ROS Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antibacterial efficacy.

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of this compound. Animal models have shown that administration of this compound can reduce inflammation markers significantly.

Research Findings:

- Administration of this compound led to a reduction in pro-inflammatory cytokines in animal models.

- The compound demonstrated potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis was conducted with related compounds such as Neothis compound and other prenylated flavonoids.

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Neothis compound | Moderate | Weak | Moderate |

| Prenylated Flavonoids | Very High | High | Low |

Propiedades

IUPAC Name |

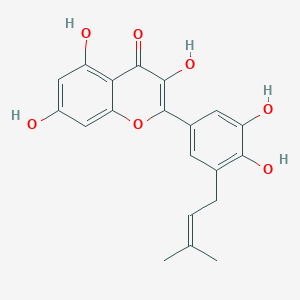

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMWVGHYSNATOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160946 | |

| Record name | Uralenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139163-15-8 | |

| Record name | Uralenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uralenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uralenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 - 172.5 °C | |

| Record name | Uralenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.